6-Bromoisothiazolo[4,3-b]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoisothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a bromine atom attached to an isothiazolo[4,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisothiazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-aminopyridine with sulfur and a suitable oxidizing agent to form the isothiazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromoisothiazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the isothiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isothiazolo[4,3-b]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromoisothiazolo[4,3-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Biological Studies: The compound is investigated for its potential antiviral and anticancer activities.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromoisothiazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isothiazolo[4,3-b]pyridines: These compounds share the same core structure but differ in the substituents attached to the ring.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyrazole ring instead of an isothiazole ring.
Uniqueness
6-Bromoisothiazolo[4,3-b]pyridin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile building block in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C6H4BrN3S |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
6-bromo-[1,2]thiazolo[4,3-b]pyridin-3-amine |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,8H2 |
InChI Key |
ORSXKSVFAQLNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(SN=C21)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.